5-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one

Regiochemistry Synthetic intermediate Pharmacophore mapping

5-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one (CAS 1007455-38-0) is a synthetic isoindolin-1-one derivative bearing a 4-chlorobutoxy substituent at the 5-position of the bicyclic lactam scaffold. The compound has molecular formula C12H14ClNO2 and a molecular weight of 239.70 g/mol, with a computed XLogP3-AA of 2, a topological polar surface area (TPSA) of 38.3 Ų, one hydrogen bond donor, and two hydrogen bond acceptors.

Molecular Formula C12H14ClNO2
Molecular Weight 239.70 g/mol
Cat. No. B12620707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one
Molecular FormulaC12H14ClNO2
Molecular Weight239.70 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)OCCCCCl)C(=O)N1
InChIInChI=1S/C12H14ClNO2/c13-5-1-2-6-16-10-3-4-11-9(7-10)8-14-12(11)15/h3-4,7H,1-2,5-6,8H2,(H,14,15)
InChIKeyRCXDRXUBJMUNJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one: Core Scaffold, Physicochemical Identity, and Procurement Context


5-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one (CAS 1007455-38-0) is a synthetic isoindolin-1-one derivative bearing a 4-chlorobutoxy substituent at the 5-position of the bicyclic lactam scaffold [1]. The compound has molecular formula C12H14ClNO2 and a molecular weight of 239.70 g/mol, with a computed XLogP3-AA of 2, a topological polar surface area (TPSA) of 38.3 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. The isoindolin-1-one pharmacophore is recognized as a privileged scaffold in medicinal chemistry, with derivatives demonstrating urease inhibition (IC50 = 10.07 ± 0.28 µM, ~2-fold more potent than thiourea) and α-glucosidase inhibition (IC50 range 5.3–145.1 µM) in peer-reviewed studies [2][3].

Why 5-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one Cannot Be Replaced by Simple In-Class Analogs


The isoindolin-1-one scaffold supports multiple regioisomeric and functional-group variations—including 6-substituted, N-alkyl, and phthalimide analogs—each with distinct physicochemical profiles that govern solubility, permeability, metabolic stability, and synthetic compatibility [1]. The 5-(4-chlorobutoxy) substitution pattern confers a unique combination of ether-linked side-chain flexibility, intermediate lipophilicity (XLogP3-AA = 2), and a hydrogen bond donor at the lactam NH that is absent in N-alkyl or imide analogs [1][2][3]. These differences directly affect chromatographic retention, formulation behavior, and suitability as a synthetic intermediate, making casual interchange between analogs scientifically and operationally unsound [4].

Quantitative Differentiation Evidence: 5-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one vs. Closest Analogs


Regioisomeric Differentiation: 5- vs. 6-(4-Chlorobutoxy) Substitution Pattern

The target compound and its 6-substituted regioisomer share identical molecular formula (C12H14ClNO2), molecular weight (239.70 g/mol), XLogP3-AA (2), TPSA (38.3 Ų), and hydrogen bond donor/acceptor counts (1/2) [1][2]. However, the position of the 4-chlorobutoxy side chain (C-5 vs. C-6) alters the electronic environment of the aromatic ring and the spatial orientation of the side chain relative to the lactam NH, which can affect receptor binding, enzyme inhibition selectivity, and downstream derivatization chemistry [1][2]. In isoindolin-1-one-based MAO-B inhibitors, the substitution position on the aromatic ring is a critical determinant of inhibitory potency and isoform selectivity [3].

Regiochemistry Synthetic intermediate Pharmacophore mapping

Linkage-Type Differentiation: O-Ether (5-Chlorobutoxy) vs. N-Alkyl (2-Chlorobutyl) Connectivity

The target compound features an ether (O-linked) chlorobutyl side chain at C-5, whereas 2-(4-chlorobutyl)-3H-isoindol-1-one (CAS 155288-44-1) features an N-alkyl linkage with a different molecular formula (C12H14ClNO vs. C12H14ClNO2) [1]. The target compound has a higher molecular weight (239.70 vs. 223.70 g/mol) due to the additional oxygen atom, a TPSA of 38.3 Ų vs. 20.3 Ų (88% higher), one hydrogen bond donor vs. zero, and two hydrogen bond acceptors vs. one [1][2]. The XLogP3 values are 2 (target) vs. 2.3 (N-alkyl analog), indicating slightly lower lipophilicity for the ether-linked compound [1][2]. These differences predict distinct solubility, membrane permeability, and metabolic stability profiles [1][2].

Physicochemical properties Hydrogen bonding Permeability

Oxidation-State Differentiation: Lactam (Isoindolin-1-one) vs. Imide (Phthalimide) Scaffold

The target compound is a mono-oxo lactam (isoindolin-1-one), while 2-(4-chlorobutyl)isoindole-1,3-dione (CAS 42152-99-8) is a di-oxo imide (phthalimide) [1]. The lactam scaffold has one carbonyl group, whereas the imide has two electron-withdrawing carbonyl groups flanking the nitrogen, significantly altering the electronic properties and reactivity of the ring system [1][2]. The target compound has MW = 239.70 g/mol, XLogP3-AA = 2, HBD = 1, and HBA = 2, while the phthalimide analog has MW = 237.68 g/mol, XLogP3 = 2.8, HBD = 0, and HBA = 2 [1][2]. The phthalimide analog is ~0.8 log units more lipophilic and lacks a hydrogen bond donor, predicting superior membrane permeability but reduced aqueous solubility and different metabolic liability [1][2].

Reactivity Stability Synthetic intermediate

Lipophilicity Tuning: Target Compound vs. Parent Scaffold (2,3-Dihydroisoindol-1-one)

The unsubstituted parent scaffold 2,3-dihydroisoindol-1-one (CAS 480-91-1) has MW = 133.15 g/mol, XLogP3-AA = 0.8, TPSA = 29.1 Ų, HBD = 1, and HBA = 1 [1]. The 5-(4-chlorobutoxy) substituent increases molecular weight by +106.55 g/mol (+80%), XLogP3-AA by +1.2 log units, and TPSA by +9.2 Ų (+32%) [1][2]. This substantial increase in lipophilicity enhances membrane permeability potential while the ether oxygen maintains some hydrogen bond acceptor capacity to offset excessive lipophilicity [2]. The parent scaffold has a reported melting point range of 148–156 °C , while the target compound's melting point is not reported in authoritative databases, likely due to the flexible chlorobutoxy chain reducing crystallinity.

Lipophilicity Solubility Drug-likeness

Class-Level Biological Precedent: Isoindolin-1-one Derivatives as Urease and α-Glucosidase Inhibitors

While no direct biological assay data exist for 5-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one specifically, the isoindolin-1-one scaffold has demonstrated quantifiable bioactivity across multiple target classes [1][2]. Isoindolin-1-one derivatives exhibit urease inhibitory activity with compound 5c showing IC50 = 10.07 ± 0.28 µM, representing ~2-fold greater potency than the standard inhibitor thiourea (IC50 = 22.01 ± 0.10 µM) [1]. Additionally, natural-product-derived isoindolin-1-ones (erinacerins C–L) display α-glucosidase inhibition with IC50 values from 5.3 to 145.1 µM [2]. The 5-substitution pattern on the isoindolin-1-one ring has been identified as a critical position for modulating MAO-B inhibitory activity in patent literature [3], suggesting that the 5-(4-chlorobutoxy) substituent may confer distinct target engagement profiles.

Urease inhibition α-Glucosidase inhibition Medicinal chemistry

Synthetic Utility Differentiation: Terminal Alkyl Chloride as a Functional Handle

The 4-chlorobutoxy side chain terminates in a primary alkyl chloride, providing a reactive handle for nucleophilic substitution, amine alkylation, or azide displacement/click chemistry that is not available in the parent scaffold (no side chain) or in analogs lacking the terminal halogen [1]. Among the comparator set, only the target compound and its 6-regioisomer possess this terminal chloride functionality, while the N-alkyl analog (CAS 155288-44-1) has the chlorine directly attached to the butyl chain without an ether oxygen spacer [1][2]. The ether oxygen in the target compound introduces additional polarity and conformational flexibility compared to the all-carbon N-alkyl chain [1]. The computed rotatable bond count of 5 for the target compound (vs. 4 for the N-alkyl analog and 0 for the parent scaffold) reflects enhanced conformational degrees of freedom that may be advantageous or disadvantageous depending on the intended binding mode [1][2].

Synthetic intermediate Click chemistry Fragment-based drug discovery

Optimal Application Scenarios for 5-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one Based on Evidence


Medicinal Chemistry Library Synthesis via Terminal Chloride Diversification

The terminal primary alkyl chloride on the 4-chlorobutoxy chain serves as an electrophilic handle for synthesizing focused compound libraries. Researchers can leverage this functionality to generate analogs through nucleophilic displacement with amines, thiols, or azides, enabling rapid exploration of structure-activity relationships (SAR) around the isoindolin-1-one scaffold. This is supported by the computed rotatable bond count of 5 and the balanced XLogP3-AA of 2, which predict adequate solubility for parallel synthesis workflows [1]. In contrast, the unsubstituted parent scaffold (rotatable bonds = 0) lacks this diversification capacity entirely [2].

Biochemical Probe Development Targeting Urease or α-Glucosidase

Given the class-level evidence that isoindolin-1-one derivatives achieve IC50 values of 10.07 µM against urease (2-fold better than thiourea standard) and 5.3–145.1 µM against α-glucosidase [1][2], the 5-(4-chlorobutoxy)-substituted compound represents a plausible starting point for probe development. The 5-substitution position allows derivatization of the chlorobutoxy chain to modulate potency and selectivity while retaining the core pharmacophore .

MAO-B Inhibitor Lead Optimization

Patent literature explicitly identifies 5-substituted 2,3-dihydroisoindol-1-one derivatives as selective MAO-B inhibitors with therapeutic potential for neurodegenerative diseases [1]. The 5-(4-chlorobutoxy) substituent places an extendable linker at the position most critical for MAO-B inhibition potency and isoform selectivity (MAO-B vs. MAO-A). The computed TPSA of 38.3 Ų and XLogP3-AA of 2 are consistent with CNS drug-like properties, supporting further investigation in blood-brain barrier penetration models [2].

Synthetic Intermediate for Complex Isoindolin-1-one-Based APIs

The compound's regiospecific 5-substitution and the presence of both a lactam NH (for N-functionalization) and a terminal alkyl chloride (for O-side-chain elaboration) make it a versatile advanced intermediate for constructing more complex isoindolin-1-one-based active pharmaceutical ingredients (APIs). The ether oxygen provides a point of polarity that can be exploited for crystallinity optimization in downstream salt or co-crystal formation, a feature absent in the fully carbon-based N-alkyl analog [1][2].

Quote Request

Request a Quote for 5-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.